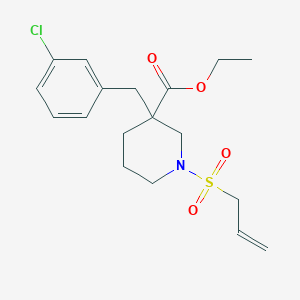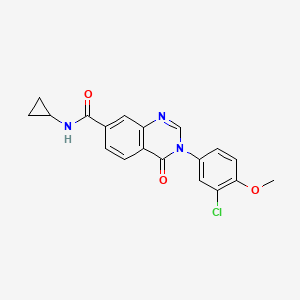![molecular formula C14H19N5 B6001370 N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B6001370.png)
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine, also known as MTSET, is a chemical compound that has been widely used in scientific research due to its unique properties. MTSET is a spirolactam-based compound that contains a triaza ring system and a spiro linkage. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine. This can lead to changes in protein conformation and function. The selectivity of this compound for cysteine residues is due to the presence of a positively charged quaternary ammonium group in the compound, which interacts with the negatively charged sulfur atom in the cysteine thiol group.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects depending on the protein being modified. For example, this compound has been shown to inhibit the activity of the potassium channel, Kv1.3, by modifying a cysteine residue in the channel's pore. This can lead to changes in membrane potential and cellular excitability. This compound has also been shown to activate the TRPV1 ion channel, which is involved in pain sensation. This activation is thought to occur through modification of a cysteine residue in the channel's pore.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine has several advantages for use in lab experiments. First, it is a highly specific reagent that selectively modifies cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein function. Second, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to the use of this compound. For example, the compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the modification of cysteine residues can alter protein function in unpredictable ways, which can make interpretation of experimental results challenging.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine in scientific research. One direction is the development of new methods for the synthesis of this compound that are more efficient or environmentally friendly. Another direction is the use of this compound in the study of other proteins and cellular processes. For example, this compound could be used to study the role of cysteine residues in the function of various enzymes or signaling pathways. Additionally, the use of this compound in combination with other reagents or techniques, such as mass spectrometry or site-directed mutagenesis, could provide new insights into protein function and modification.
Synthesemethoden
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine can be synthesized using a few different methods. One method involves the reaction of 2-methylphenylhydrazine with 1,3-cyclohexanedione to form a spirocyclic intermediate, which is then reacted with chloroacetonitrile to form the final product. Another method involves the reaction of 2-methylphenylhydrazine with 1,3-cyclohexanedione and sodium hydroxide to form a spirocyclic intermediate, which is then reacted with cyanogen bromide to form the final product. Both of these methods have been used to synthesize this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine has been used in a variety of scientific research applications due to its ability to modify proteins and alter their function. The compound is commonly used as a cysteine-specific reagent, meaning it selectively modifies cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein function, as well as for creating site-specific modifications in proteins. This compound has been used in studies of ion channels, enzymes, and receptors, among other proteins.
Eigenschaften
IUPAC Name |
9-N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-10-6-2-3-7-11(10)16-13-17-12(15)18-14(19-13)8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETKMRDEEDZTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3(CCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6001290.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6001300.png)
![1-(3-methylphenyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6001304.png)

![{1-[(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B6001314.png)
![1-(3-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6001322.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6001329.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6001337.png)


![N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6001373.png)
![6,7-dimethoxy-2-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6001376.png)
![9-(4-chlorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6001379.png)
![4-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)morpholine](/img/structure/B6001381.png)
